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Compound of Interest

N-(4-aminophenyl)-2,2-
Compound Name:
dimethylpropanamide

Cat. No.: B034827

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and characterization of N-(4-aminophenyl)-2,2-dimethylpropanamide. The information is
intended to support research and development activities in the fields of medicinal chemistry,
pharmacology, and materials science.

Chemical Properties

N-(4-aminophenyl)-2,2-dimethylpropanamide, also known as pivaloyl-p-phenylenediamine,
is an organic compound with the molecular formula C11H1eN20. It belongs to the class of
aromatic amides. The core structure consists of a p-phenylenediamine moiety acylated with a
pivaloyl group.

Table 1: Chemical and Physical Properties of N-(4-aminophenyl)-2,2-dimethylpropanamide
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Property Value Source

N-(4-aminophenyl)-2,2-

UPAC Name dimethylpropanamide
CAS Number 104478-93-5 [1]
Molecular Formula C11H16N20 [1]
Molecular Weight 192.26 g/mol [1]
Predicted Boiling Point 300.2 + 15.0 °C at 760 mmHg [2]
Predicted Density 1.1+0.1 g/cm3 [2]
Predicted Flash Point 135.4+£204°C [2]
Predicted Refractive Index 1.587 [2]

Note: The boiling point, density, flash point, and refractive index are predicted values and have
not been experimentally verified in the reviewed literature.

Synthesis

A general and robust method for the synthesis of N-(4-aminophenyl)-substituted amides
involves the acylation of p-phenylenediamine or a protected precursor. While a specific detailed
protocol for N-(4-aminophenyl)-2,2-dimethylpropanamide is not readily available in the
surveyed literature, a plausible synthetic route can be extrapolated from established methods
for analogous compounds.

General Synthetic Approach: Acylation of p-
Phenylenediamine

This approach involves the direct reaction of p-phenylenediamine with pivaloyl chloride. Due to
the presence of two amino groups on p-phenylenediamine, careful control of stoichiometry is
crucial to favor mono-acylation.

Logical Workflow for the Synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide
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Synthesis Workflow

Reactants
Reaction Products

Pivaloyl Chloride
—
p-Phenylenediamine

Triethylammonium chloride
’——_/'
[ ]

Acylation in an inert solvent
(e.g., Dichloromethane)
in the presence of a base
(e.g., Triethylamine)

Click to download full resolution via product page

Caption: A logical workflow for the synthesis of N-(4-aminophenyl)-2,2-
dimethylpropanamide.

Alternative Synthetic Approach: Two-Step Synthesis
from p-Nitroaniline

To circumvent the issue of di-acylation, a two-step approach can be employed. This involves
the acylation of p-nitroaniline with pivaloyl chloride, followed by the reduction of the nitro group

to an amine.

Experimental Workflow for the Two-Step Synthesis
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Two-Step Synthesis Workflow

Step 1: Acylation of p-Nitroaniline
with Pivaloyl Chloride
in an inert solvent (e.g., DCM)

with a base (e g., TEA)

Intermediate:
N-(4-nitrophenyl)-2,2-dimethylpropanamide

Step 2: Reduction of the Nitro Group
(e.g., Hz, Pd/C in Ethanol)

'

Click to download full resolution via product page

Caption: A two-step experimental workflow for synthesizing the target compound.

Experimental Protocols

The following are generalized experimental protocols based on the synthesis of similar N-(4-
aminophenyl)-substituted amides.[3] Optimization of reaction conditions may be necessary to
achieve high yields and purity for N-(4-aminophenyl)-2,2-dimethylpropanamide.
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Synthesis of N-(4-nitrophenyl)-2,2-dimethylpropanamide
(Intermediate)

o Reaction Setup: To a solution of p-nitroaniline (1.0 equivalent) in dry dichloromethane (DCM)
in a round-bottom flask, add triethylamine (TEA) (1.2 equivalents).

o Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add pivaloyl
chloride (1.1 equivalents) dropwise to the stirred solution.

¢ Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for
12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

o Work-up: Upon completion, quench the reaction by adding cold water. Separate the organic
layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate
solution, and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product can be purified by recrystallization or column
chromatography.

Synthesis of N-(4-aminophenyl)-2,2-
dimethylpropanamide (Final Product)

o Reaction Setup: Dissolve the intermediate, N-(4-nitrophenyl)-2,2-dimethylpropanamide (1.0
equivalent), in ethanol in a hydrogenation vessel.

» Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).

e Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir
vigorously at room temperature until the starting material is consumed (monitored by TLC).

o Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the
catalyst.

» Purification: Concentrate the filtrate under reduced pressure to obtain the crude product.
Further purification can be achieved by recrystallization or column chromatography.
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Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for N-(4-aminophenyl)-2,2-dimethylpropanamide is
not available in the reviewed literature, the expected spectral features can be predicted based
on its structure.

Table 2: Predicted Spectroscopic Data

Technique Predicted Features

- A singlet for the nine protons of the tert-butyl
group. - Signals in the aromatic region

1H NMR corresponding to the protons on the phenyl ring.
- A broad singlet for the amine (NHz) protons. - A

singlet for the amide (NH) proton.

- A signal for the quaternary carbon and the

methyl carbons of the tert-butyl group. - Signals
13C NMR in the aromatic region for the carbons of the

phenyl ring. - A signal for the carbonyl carbon of

the amide group.

- N-H stretching vibrations for the primary amine
and the secondary amide. - C-H stretching

IR Spectroscopy vibrations for the aromatic and aliphatic protons.
- A strong C=0 stretching vibration for the amide
carbonyl group. - N-H bending vibrations. - C-N

stretching vibrations.

- Amolecular ion peak corresponding to the
molecular weight of the compound (192.26

Mass Spectrometry g/mol ). - Fragmentation patterns characteristic
of the loss of the tert-butyl group and other

fragments.

Potential Biological Activity and Signaling Pathways

Although no specific biological activity has been reported for N-(4-aminophenyl)-2,2-
dimethylpropanamide, several structurally related N-(4-aminophenyl) amides have been
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investigated for their therapeutic potential. For instance, some analogues have shown promise
as anticonvulsant agents.[4] Others have been explored as inhibitors of DNA
methyltransferases, suggesting a potential role in epigenetic regulation and cancer therapy.[5]

Given the structural similarity to compounds with known biological activities, N-(4-
aminophenyl)-2,2-dimethylpropanamide could potentially interact with various biological
targets. Further research, including in vitro and in vivo studies, would be necessary to elucidate
its specific pharmacological profile and any associated signaling pathways.

Hypothetical Signaling Pathway Involvement

Should N-(4-aminophenyl)-2,2-dimethylpropanamide exhibit activity as a DNA
methyltransferase (DNMT) inhibitor, it would be expected to influence epigenetic signaling
pathways.

Hypothetical DNMT Inhibition Pathway

DNA Methyltransferase (DNMT)

"+ _prevents methylation

£\
Inhibition [DNA Demethylatior)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.
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